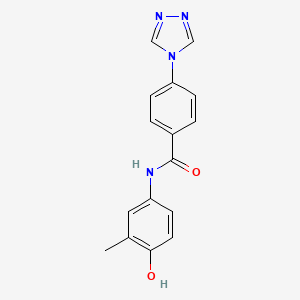![molecular formula C16H13BrN2O3 B5266620 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BNPP and has a molecular formula of C16H13BrN2O3.
Wirkmechanismus
The mechanism of action of BNPP is not fully understood, and further research is required to elucidate its mode of action. However, it is proposed that BNPP exerts its biological activity through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
BNPP has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. However, the exact mechanism of these effects is not well understood, and further research is required to elucidate the underlying mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNPP is its potential for the development of novel therapeutic agents and materials. However, the limitations of BNPP include its low solubility in water and the potential for toxicity at high concentrations. Furthermore, the synthesis of BNPP requires specialized equipment and expertise, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on BNPP, including the development of more efficient synthesis methods, the investigation of its biological activity in various disease models, and the exploration of its potential applications in material science and analytical chemistry. Additionally, the use of BNPP as a precursor for the synthesis of metal complexes and nanoparticles may lead to the development of novel materials with unique properties and applications.
Conclusion:
In conclusion, BNPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 4-methylacetophenone in the presence of a base and a solvent. BNPP has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. Further research is required to elucidate the mechanism of action and the underlying biochemical and physiological effects of BNPP. The development of more efficient synthesis methods and the investigation of its potential applications in various fields may lead to the development of novel therapeutic agents and materials.
Synthesemethoden
The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 4-methylacetophenone in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and results in the formation of BNPP. The yield of BNPP depends on the reaction conditions, and various methods have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BNPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNPP has been investigated for its anticancer, antibacterial, and antifungal activities. In material science, BNPP has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, BNPP has been utilized as a chromogenic reagent for the determination of various analytes.
Eigenschaften
IUPAC Name |
(Z)-3-(2-bromo-4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-15-7-6-13(19(21)22)10-14(15)17/h2-10,18H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSARRHXBPYNEK-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)


![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5266655.png)
